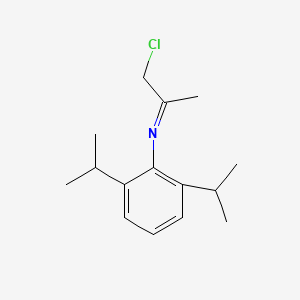
N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group attached to a propylidene moiety, which is further connected to a diisopropylaniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline typically involves the reaction of 2,6-diisopropylaniline with a chlorinated propylidene precursor. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include chlorinating agents and catalysts that facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of advanced technologies and equipment ensures efficient production and consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydrogen or hydroxyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline has found applications in several scientific research areas, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline exerts its effects involves interactions with molecular targets and pathways. The chloro group and propylidene moiety play key roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Chloro-2-propylidene)-2,6-dimethylaniline
- N-(1-Chloro-2-propylidene)-2,6-diethylalanine
- N-(1-Chloro-2-propylidene)-2,6-diisopropylbenzene
Uniqueness
N-(1-Chloro-2-propylidene)-2,6-diisopropylaniline stands out due to its specific structural features, such as the presence of diisopropyl groups and the chloro-propylidene moiety. These features confer unique reactivity and properties, making it distinct from other similar compounds.
Properties
CAS No. |
374562-93-3 |
|---|---|
Molecular Formula |
C15H22ClN |
Molecular Weight |
251.79 g/mol |
IUPAC Name |
1-chloro-N-[2,6-di(propan-2-yl)phenyl]propan-2-imine |
InChI |
InChI=1S/C15H22ClN/c1-10(2)13-7-6-8-14(11(3)4)15(13)17-12(5)9-16/h6-8,10-11H,9H2,1-5H3 |
InChI Key |
ZRFDFJUJUIQIMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















